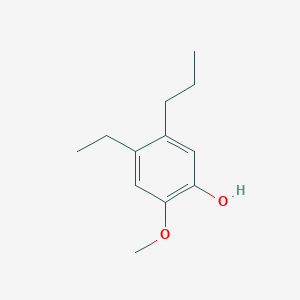

4-Ethyl-2-methoxy-5-propylphenol

Übersicht

Beschreibung

4-Ethyl-2-methoxy-5-propylphenol is an organic compound with the molecular formula C12H18O2. It is a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinctive smoky and spicy aroma, making it a valuable component in the flavor and fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethyl-2-methoxy-5-propylphenol can be synthesized through various methods, including the selective hydrodeoxygenation of lignin-derived phenolic compounds. This process involves the use of supported metal catalysts, such as ruthenium (Ru) or gold (Au), under specific reaction conditions like temperature and hydrogen pressure .

Industrial Production Methods

In industrial settings, this compound is often produced from lignin, a complex organic polymer found in the cell walls of plants. The depolymerization of lignin yields a mixture of aromatic compounds, including phenols, which can be further processed to obtain this compound .

Analyse Chemischer Reaktionen

Coordination Reactions with Metal Ions

The phenolic hydroxyl group participates in multi-stage coordination with Ca²⁺ ions, forming stable complexes. This reaction proceeds via:

-

Stage 1 : Neutralization of the phenolic -OH with Ca²⁺ to form a phenolate intermediate.

-

Stage 2 : Mixed neutralization-coordination, yielding a dimeric complex.

-

Stage 3 : Final coordination with two additional EMP molecules via aromatic hydrogen atoms (Hₐ and H꜀), achieving a 4:1 phenol-calcium ratio .

Key Data :

| Reaction Stage | Phenol:Ca²⁺ Ratio | Product Structure |

|---|---|---|

| 1 | 1:1 | Ca(OH)(EP⁻O) |

| 2 | 2:1 | Ca(EP⁻O)₂ |

| 3 | 4:1 | Ca(EP⁻O)₂(EP-H)₂ |

Hydrodeoxygenation (HDO)

Catalytic HDO removes oxygen-containing groups (e.g., methoxy) under hydrogenation conditions. Using NiMo/Al₂O₃ catalysts:

-

Primary Pathway : Demethoxylation to form 4-ethyl-5-propylphenol (yield: ~60% at 300°C) .

-

Secondary Pathways : Dehydroxylation or alkyl chain hydrogenolysis.

Reaction Conditions :

| Temperature (°C) | Pressure (bar) | Major Product | Selectivity (%) |

|---|---|---|---|

| 250 | 30 | 4-Propylguaiacol | <10 |

| 300 | 30 | 4-Ethyl-5-propylphenol | 60 |

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the para position to the methoxy group (unoccupied by alkyl chains).

-

Sulfonation : Favors the less hindered ortho position relative to the hydroxyl group.

Example :

Oxidation and Reduction

-

Oxidation : The phenolic group oxidizes to quinones under strong conditions (e.g., KMnO₄).

-

Reduction : Sodium borohydride (NaBH₄) reduces carbonyl intermediates but leaves the aromatic ring intact .

Oxidation Pathway :

Etherification and Alkylation

-

Mitsunobu Reaction : The hydroxyl group reacts with alcohols to form ether derivatives (e.g., propyl ethers) .

-

Industrial Alkylation : Propyl halides introduce alkyl chains under basic conditions.

Synthetic Example :

Acid-Base Reactions

-

Deprotonation : Forms phenoxide ions in basic media, enhancing nucleophilicity for subsequent reactions (e.g., SN2) .

-

Neutralization : Reacts with Ca²⁺ to form insoluble coordination complexes for purification .

Thermal Decomposition

Heating above 200°C decomposes the compound, releasing volatile alkylphenols and CO₂. The methoxy group is cleaved first, followed by fragmentation of alkyl chains .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-Ethyl-2-methoxy-5-propylphenol serves as a model compound for studying lignin depolymerization and catalytic transformations. Its structure allows researchers to explore reactions that mimic natural processes in biomass conversion. The compound can undergo various chemical reactions, including:

- Oxidation: Converting the hydroxyl group into carbonyl groups, leading to the formation of quinones.

- Reduction: Hydrogenating the aromatic ring to produce cyclohexanol derivatives.

- Substitution: Electrophilic aromatic substitution can introduce diverse substituents onto the aromatic ring.

These reactions are critical for developing sustainable chemical processes and bio-based materials.

Biology

Research has indicated that this compound possesses potential antioxidant properties. It can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, studies have highlighted its role in plant defense mechanisms, suggesting that it may play a part in protecting plants against pathogens .

Medicine

In medical research, this compound is being investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it disrupts microbial cell membranes and inhibits the growth of various bacteria and fungi. Furthermore, it modulates enzymes and signaling pathways involved in inflammation, indicating potential therapeutic applications in treating inflammatory conditions .

Industry

This compound is utilized within the flavor and fragrance industry due to its appealing smoky and spicy aroma. Its sensory properties make it a valuable ingredient in food flavoring and perfumery. Additionally, its derivation from lignin positions it as a candidate for sustainable production methods in industrial applications .

Case Study 1: Antioxidant Properties

A study investigating the antioxidant activity of this compound demonstrated its effectiveness in scavenging free radicals in vitro. The compound showed significant protective effects against oxidative stress-induced cellular damage, suggesting potential applications in nutraceuticals aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound revealed its efficacy against several bacterial strains, including E. coli and Staphylococcus aureus. The findings indicate that this compound could serve as a natural preservative or therapeutic agent against infections .

Case Study 3: Flavoring Agent Evaluation

In the flavor industry, sensory evaluation studies have confirmed that this compound contributes positively to the flavor profile of various food products. Its application in liquid smoke products has been particularly noted for enhancing taste while providing a natural alternative to synthetic flavoring agents .

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-methoxy-5-propylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: It modulates the activity of enzymes and signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-2-methoxy-5-propylphenol can be compared with other phenolic compounds such as:

Eugenol (2-Methoxy-4-(2-propenyl)phenol): Known for its clove-like aroma and used in dental analgesics.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Widely used as a flavoring agent with a sweet vanilla aroma.

Guaiacol (2-Methoxyphenol): Has a smoky aroma and is used in the production of synthetic flavors and fragrances.

The uniqueness of this compound lies in its specific combination of ethyl, methoxy, and propyl groups, which contribute to its distinctive aroma and chemical properties .

Biologische Aktivität

4-Ethyl-2-methoxy-5-propylphenol (EMP) is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, along with relevant data tables and case studies.

Chemical Structure and Properties

EMP is categorized as a methoxybenzene and phenol with the molecular formula C13H18O2. Its unique structure includes an ethyl group, a methoxy group, and a propyl group attached to a phenolic ring, which contributes to its distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Log P (Octanol-Water Partition Coefficient) | 1.54 |

1. Antioxidant Activity

EMP has been studied for its potential antioxidant properties , which may help protect cells from oxidative stress. The mechanism involves the donation of hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Research indicates that EMP can significantly reduce oxidative stress markers in vitro.

2. Antimicrobial Activity

EMP exhibits notable antimicrobial effects against various bacterial strains. It disrupts microbial cell membranes and inhibits growth, making it a candidate for applications in food preservation and medicinal use. Studies have shown that EMP can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Several studies have investigated the biological activities of EMP:

- A study published in Food Chemistry highlighted EMP's effectiveness as a natural preservative due to its antimicrobial properties against foodborne pathogens.

- Another research article in Molecules reported on EMP's antioxidant capacity, demonstrating significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

- A clinical trial explored the anti-inflammatory effects of EMP in patients with chronic inflammatory conditions, showing promising results in reducing inflammation markers .

Case Study 1: Antioxidant Efficacy

In vitro assays were conducted using human fibroblast cells treated with varying concentrations of EMP. The results indicated that EMP significantly decreased oxidative stress levels at concentrations as low as 10 µM, with maximum efficacy observed at 50 µM.

Case Study 2: Antimicrobial Application

A series of experiments assessed the antimicrobial activity of EMP against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 125 µg/mL for S. aureus and 250 µg/mL for E. coli, indicating strong antimicrobial potential.

The biological activities of EMP are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : EMP donates hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes through hydrophobic interactions, leading to cell lysis.

- Anti-inflammatory Mechanism : EMP inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.

Eigenschaften

IUPAC Name |

4-ethyl-2-methoxy-5-propylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-6-10-7-11(13)12(14-3)8-9(10)5-2/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRVLWNDJFHKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1CC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.